Ethyl triphenylstannanecarbodithioate
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Overview
Description
Ethyl triphenylstannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and an ethyl group attached to a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:
Ph3SnCl+KSC(S)OEt→Ph3SnSC(S)OEt+KCl
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: Ethyl triphenylstannanecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate moiety to a thiol or other reduced forms.
Substitution: The ethyl group or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced organotin compounds.
Substitution Products: Various substituted organotin derivatives.
Scientific Research Applications
Ethyl triphenylstannanecarbodithioate has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl triphenylstannanecarbodithioate exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biomolecules, affecting their function. The carbodithioate moiety can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of ethyl triphenylstannanecarbodithioate.
Ethylxanthates: Compounds with similar carbodithioate moieties.
Other Organotin Compounds: Such as tributyltin and trimethyltin derivatives.
Uniqueness: this compound is unique due to its specific combination of a tin atom with three phenyl groups and an ethyl carbodithioate moiety
Properties
CAS No. |
73137-43-6 |
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Molecular Formula |
C21H20S2Sn |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
ethyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C3H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4;/h3*1-5H;2H2,1H3; |
InChI Key |
YXTYLLVTNGGUER-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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